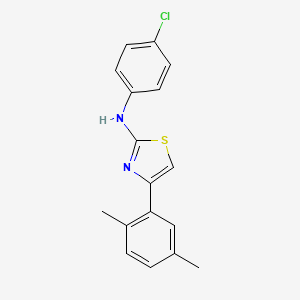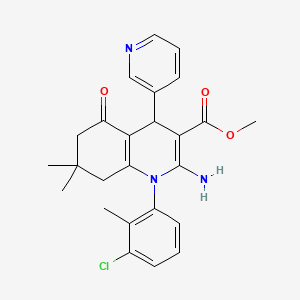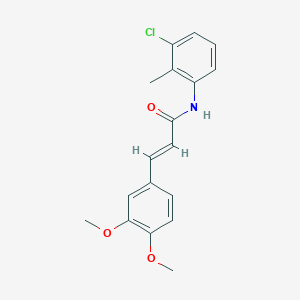
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:
Fluorination: Introduction of fluorine atoms into the organic molecule.
Formation of Heptafluoropropoxy Group: This step involves the reaction of a suitable precursor with heptafluoropropyl iodide under specific conditions.
Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne.
Amidation: The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Biochemical Research: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
Industry
Coatings: Used in the production of high-performance coatings.
Electronics: Incorporated into materials for electronic devices due to its thermal stability.
Mechanism of Action
The mechanism by which 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to specific receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)butanamide
- 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)pentanamide
Uniqueness
The uniqueness of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide lies in its specific fluorination pattern and the presence of the triazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H3F11N4O2 |
|---|---|
Molecular Weight |
396.12 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C8H3F11N4O2/c9-4(6(12,13)14,2(24)22-3-20-1-21-23-3)25-8(18,19)5(10,11)7(15,16)17/h1H,(H2,20,21,22,23,24) |
InChI Key |
OKZOHKDIUPHPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11531135.png)
![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline}](/img/structure/B11531137.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11531139.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531152.png)


![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11531173.png)


![ethyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11531185.png)
![N,N-dimethyl-4-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]aniline](/img/structure/B11531187.png)
![4,4'-[(1E)-1-(5-nitrofuran-2-yl)prop-1-ene-3,3-diyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11531201.png)
![6'-Bromo-2'-oxohexahydrospiro[cyclopropane-1,4'-[1]oxa[3,5]methanocyclopenta[b]furan]-7'-carboxylic acid](/img/structure/B11531217.png)
